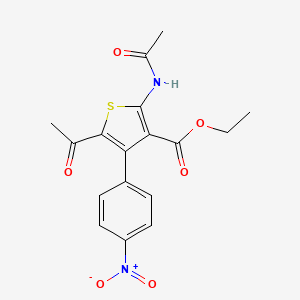

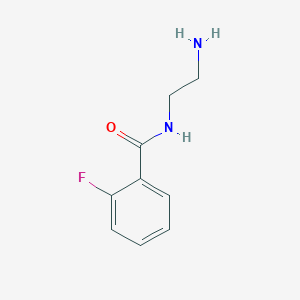

N-(2-aminoethyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

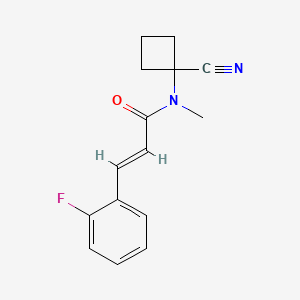

N-(2-aminoethyl)-2-fluorobenzamide: is an organic compound that features a benzamide core substituted with a fluorine atom at the 2-position and an aminoethyl group at the nitrogen atom

Mécanisme D'action

Target of Action

N-(2-aminoethyl)-2-fluorobenzamide is a synthetic compound that has been found to have a similar structure to peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They have unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . Therefore, the primary targets of this compound could be complementary target oligonucleotides .

Mode of Action

The mode of action of this compound is likely similar to that of PNAs. PNAs bind to complementary DNA or RNA sequences via Watson-Crick hydrogen-bonding interactions . The binding between PNA/DNA strands is stronger than between DNA/DNA strands due to the lack of electrostatic repulsion . Therefore, this compound may interact with its targets in a similar manner, leading to changes in the genetic expression of the target cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the regulation of gene expression. By binding to specific DNA or RNA sequences, this compound could potentially interfere with the transcription and translation processes, thereby affecting the production of proteins .

Pharmacokinetics

They are also stable over a wide pH range . These properties could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific DNA or RNA sequences it targets. By interfering with the transcription and translation processes, this compound could potentially alter the production of specific proteins, leading to changes in cellular functions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its ability to bind to target sequences . Additionally, the presence of other molecules could potentially interfere with the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-aminoethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: N-(2-aminoethyl)-2-fluorobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its fluorinated aromatic ring can also serve as a marker in various imaging techniques.

Medicine: this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties. It may also serve as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where the presence of fluorine imparts desirable properties like increased chemical resistance and reduced surface energy.

Comparaison Avec Des Composés Similaires

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)-2-imidazolidone

- N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2-fluorobenzamide is unique due to the presence of both a fluorine atom and an aminoethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds. Compared to its analogs, this compound may exhibit enhanced biological activity and stability, making it a valuable tool in various research and industrial applications.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBGTHACSSJFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)

![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)